molecular formula C19H15N3OS2 B2693488 1-Phenyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 727689-48-7

1-Phenyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No. B2693488
CAS RN: 727689-48-7
M. Wt: 365.47
InChI Key: UHEYLQPZONJVKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is outlined in a study by Abdelriheem et al . They synthesized it by reacting 1- (5-Methyl-1- (p-tolyl)-1 H -1,2,3-triazol-4-yl)ethan-1-one with Thiosemicarbazide , alkyl carbodithioate , and benzaldehyde . The resulting product includes thiosemicarbazone, alkylidenehydrazinecarbodithioate, and 3-phenylprop-2-en-1-one-1,2,3-triazole derivatives. Additionally, alkylidenecarbodithioate reacts with hydrazonoyl halides to yield 1,3,4-thiadiazole derivatives containing the 1,2,3-triazole moiety. These synthetic pathways are crucial for understanding its chemical behavior and potential applications.


Physical And Chemical Properties Analysis

  • Physical Properties :
    • Melting Point : The compound exhibits a melting point of 230–232°C .

Scientific Research Applications

Synthesis and Antiviral Activity

  • Synthesis and Reactions: A study focused on the synthesis and reactions of related compounds, highlighting their potential for creating heterocyclic compounds with applications in antiviral research (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Synthesis of Novel Derivatives

  • Synthesis of New Derivatives: Research explored the synthesis of new 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing the 1,2,3-triazole moiety, a process critical for developing compounds with varied scientific applications (Abdelriheem, Mohamed, & Abdelhamid, 2017).

Biological Activity and Computational Studies

  • Evaluation of Biological Activity: A study on novel triazene derivatives, including compounds similar to the one , evaluated their biological activities, emphasizing their potential in medicinal chemistry (Alamri, AlJahdali, Al-Radadi, & Hussien, 2020).

Synthesis and Antibacterial Screening

  • Antibacterial Properties: Research on the synthesis of thiazolyl pyrazole and benzoxazole derivatives, which are structurally related, assessed their antibacterial activities, suggesting potential applications in combating bacterial infections (Landage, Thube, & Karale, 2019).

Antiallergy Agents

  • Development of Antiallergy Agents: A study on N-(4-substituted-thiazolyl)oxamic acid derivatives, related in structure, evaluated their efficacy as antiallergy agents, contributing to the field of allergy treatment (Hargrave, Hess, & Oliver, 1983).

Antimicrobial Activities

Microwave-Assisted Synthesis

  • Microwave-Assisted Hantzsch Thiazole Synthesis: This approach to synthesizing N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, through microwave heating, showcases innovative methods in chemical synthesis relevant to similar compounds (Kamila, Mendoza, & Biehl, 2012).

Synthesis of α-Heterocyclicthioacetophenone Derivatives

  • α-Heterocyclicthioacetophenone Derivatives: The synthesis of new compounds via the reaction of amino triazole thiol or benzothiazole thiol with chloroethyl phenyl ethanone demonstrates the versatility in chemical synthesis for scientific applications (Xue, 2003).

Novel Thiazole, Thiophene, Thienopyridine Derivatives

  • Synthesis of Novel Derivatives with Tosyl Moiety: Research into the synthesis of thiazole, thiophene, and thienopyridine derivatives containing tosyl moiety expands the possibilities for developing new compounds with diverse applications (Hessien, Kadah, & Marzouk, 2009).

properties

IUPAC Name

2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS2/c1-13-7-9-14(10-8-13)16-11-24-18-20-21-19(22(16)18)25-12-17(23)15-5-3-2-4-6-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEYLQPZONJVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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